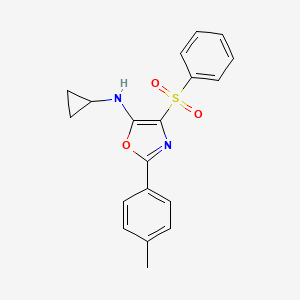

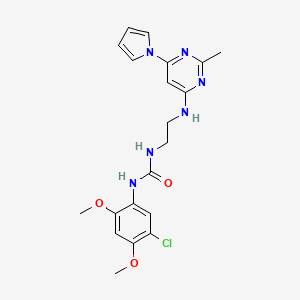

![molecular formula C13H24N2O2 B2524301 Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate CAS No. 1251022-83-9](/img/structure/B2524301.png)

Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate is a compound that is part of a broader class of spirocyclic compounds which are of interest due to their potential in accessing chemical space complementary to piperidine ring systems. These compounds are bifunctional and can be used for further selective derivations on their cyclic structures, making them useful intermediates in the synthesis of novel compounds with possible biological activity.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with a similar spirocyclic structure, has been synthesized through two different synthetic routes, indicating the versatility and adaptability of the synthetic methods for such spirocyclic compounds . Additionally, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, another related compound, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol, demonstrating the practicality of synthesizing spirocyclic compounds on a multikilogram scale .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds often features a high degree of symmetry and well-defined conformations. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a chair conformation of the hexahydropyrimidine ring, which is a common feature in spirocyclic compounds .

Chemical Reactions Analysis

Spirocyclic compounds like tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a structurally related compound, was shown to react with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products, highlighting the reactivity of such spirocyclic compounds towards nucleophilic reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structures of enantiomers of 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione showed that they crystallize isostructurally and are stabilized by C-H...O hydrogen bonds, which could affect their solubility and stability . These properties are crucial for the development of spirocyclic compounds as intermediates in pharmaceutical synthesis.

科学的研究の応用

Spirolactams as Pseudopeptides

The synthesis of derivatives of tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate for use in peptide synthesis as constrained surrogates of Pro-Leu and Gly-Leu dipeptides highlights its application in the creation of gamma-turn/distorted type II beta-turn mimetics. This research provides insights into the compound's utility in developing peptide analogues with specific conformational properties (Fernandez et al., 2002).

Supramolecular Arrangements

The compound's derivatives have been used to explore the relationship between molecular and crystal structure, demonstrating how substituents on the cyclohexane ring influence supramolecular arrangements. This work contributes to our understanding of molecular design principles for creating specific crystal structures (Graus et al., 2010).

NMR Configuration Analysis

Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate and related compounds have been analyzed using NMR to assign their relative configuration. This research aids in the structural determination of spirocyclic compounds, crucial for their application in medicinal chemistry and material science (Guerrero-Alvarez et al., 2004).

Synthesis and Catalysis

Research into the synthesis of α,β-unsaturated spirolactams via intramolecular cyclization demonstrates the compound's role in organic synthesis, particularly in creating structurally complex and biologically relevant molecules (Martín & Bermejo, 1995).

Structural Analysis

The crystal structure analysis of derivatives of tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate has provided insights into the influence of mirror symmetry and substituent positioning on molecular conformation, enhancing our understanding of the structural characteristics of spirocyclic compounds (Dong et al., 1999).

作用機序

Mode of Action

Similar compounds have been used as rigid linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The compound may interact with its targets, leading to changes in protein structure and function.

Biochemical Pathways

Based on its potential use in protac development, it may be involved in pathways related to protein degradation .

Result of Action

If used in protac development, the compound could potentially lead to targeted protein degradation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate . .

特性

IUPAC Name |

tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-15)7-5-4-6-8-14-13/h14H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMFYHSGMSRVSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)

![1-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2524225.png)

![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)

![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)

![2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2524231.png)

![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2524236.png)